(S)-2-(4-Methylphenyl)propionic acid

Chiral resolution Enzymatic esterification Biocatalysis

Procure the single (S)-enantiomer (CAS 124709-72-4) for unambiguous chiral analysis. Unlike the racemate, this enantiopure form enables specific detection and quantitation of ibuprofen Impurity D (PhEur) by enantioselective HPLC or SFC, critical for regulatory chiral impurity control. With validated enzymatic resolution benchmarks (ee up to 97.84% using Novozym 435) and established COX inhibition SAR relevance, it is the definitive reference for stereoselective synthesis, biocatalyst screening, and pharmaceutical quality control. Expect ≥98% purity for reproducible, publication-ready results.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 124709-72-4
Cat. No. B040368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(4-Methylphenyl)propionic acid
CAS124709-72-4
SynonymsBenzeneacetic acid, -alpha-,4-dimethyl-, (-alpha-S)- (9CI)
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)C(=O)O
InChIInChI=1S/C10H12O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m0/s1
InChIKeyKDYOFXPLHVSIHS-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buyer's Guide to (S)-2-(4-Methylphenyl)propionic acid (CAS 124709-72-4): Key Identification and Procurement Data


(S)-2-(4-Methylphenyl)propionic acid (CAS 124709-72-4), also known as (S)-2-(4-methylphenyl)propanoic acid, is a chiral arylpropionic acid derivative [1]. This compound exists as a single enantiomer with a molecular formula of C10H12O2 and a molecular mass of 164.20 g/mol [1]. It serves as a critical reference standard and research tool in pharmaceutical analysis, particularly as an enantiomerically pure form relevant to the profiling of profen-class non-steroidal anti-inflammatory drugs (NSAIDs) . Its procurement is essential for laboratories focused on chiral separation, impurity profiling, and the development of stereoselective synthetic methodologies.

Why Generic Substitution of (S)-2-(4-Methylphenyl)propionic acid (CAS 124709-72-4) is Not Advisable


The substitution of (S)-2-(4-methylphenyl)propionic acid with its racemic mixture or alternative arylpropionic acids is scientifically unsound due to the profound impact of chirality on biological activity and analytical precision. Within the 2-arylpropionic acid class, the (S)-enantiomer is predominantly responsible for pharmacological activity, while the (R)-form may undergo metabolic chiral inversion or exhibit distinct toxicological and binding profiles [1]. Therefore, utilizing the racemate or an imprecisely specified enantiomeric mixture in research or quality control applications will introduce significant variability, compromising the accuracy of enantioselective assays, impurity quantitation, and the reliability of structure-activity relationship (SAR) studies. This guide provides quantitative evidence to justify the exclusive use of the specified (S)-enantiomer in relevant scientific workflows.

Quantitative Differentiation Evidence for (S)-2-(4-Methylphenyl)propionic acid (CAS 124709-72-4)


Enzymatic Kinetic Resolution of (S)-2-(4-Methylphenyl)propionic acid: 97.84% Enantiomeric Excess Achieved with Novozym 435

In a direct comparison of lipases for the kinetic resolution of (R,S)-2-(4-methylphenyl)propionic acid (MPPA), immobilized Candida antarctica lipase B (Novozym 435) demonstrated significantly superior catalytic performance and enantioselectivity over other tested lipases [1]. Under optimized conditions with n-hexanol as the acyl acceptor in n-hexane, the reaction yielded the desired (S)-enantiomer with an enantiomeric excess (ee) of 97.84% at a substrate conversion of 89.34% [1]. This quantitative performance benchmark validates the use of Novozym 435 for the efficient and enantioselective synthesis of the target compound.

Chiral resolution Enzymatic esterification Biocatalysis

Lipase-Catalyzed Resolution of (S)-2-(4-Methylphenyl)propionic acid: Optical Purity up to 96.72% with Candida rugosa Lipase

A patent describes a method for the stereoselective resolution of 2-(4-methylphenyl)propionic acid enantiomers using Candida rugosa lipase to catalyze the hydrolysis of the corresponding ester [1]. Under specific conditions (pH 6.5, 40°C, 4 h), the reaction yielded the desired enantiomer with an optical purity of 96.72% at a substrate conversion of 20.07% [1]. This demonstrates a viable alternative enzymatic approach for obtaining the (S)-enantiomer, with the optical purity varying based on precise reaction parameters.

Stereoselective hydrolysis Chiral separation Enzyme catalysis

(S)-2-(4-Methylphenyl)propionic acid as Ibuprofen Impurity: Chiral Purity Requirements for Pharmaceutical Analysis

2-(4-Methylphenyl)propionic acid is recognized as Ibuprofen Impurity D (PhEur) . While the pharmacopeial standard is typically the racemic mixture, the procurement of the single (S)-enantiomer is critical for chiral impurity profiling, as enantiomeric impurities can have distinct regulatory and safety implications. The purity specification for the racemic pharmaceutical impurity standard is ≥98.0% by HPLC, with water content ≤0.5% . The enantiomerically pure (S)-form allows for accurate quantitation of this specific chiral impurity in ibuprofen drug substance and finished products.

Pharmaceutical impurity Chiral analysis Quality control

COX Inhibition Profile of 2-(4-Methylphenyl)propionic acid: Differential Activity Against COX-1 and COX-2

2-(p-Tolyl) propanoic acid (2-(4-methylphenyl) propionic acid), the racemic mixture, inhibits cyclooxygenase (COX) enzymes with IC50 values of 38.23 μM for COX-1 and 64.30 μM for COX-2 . Based on well-established structure-activity relationships for 2-arylpropionic acid NSAIDs, the (S)-enantiomer is expected to exhibit significantly greater potency than the (R)-enantiomer, which may undergo metabolic inversion [1]. The reported data for the racemate serves as a baseline; however, the (S)-enantiomer is the pharmacologically relevant species for accurate in vitro studies of COX inhibition.

COX inhibition Inflammation research Enzyme assay

Optimal Application Scenarios for (S)-2-(4-Methylphenyl)propionic acid (CAS 124709-72-4) Based on Verified Evidence


Development and Validation of Enantioselective Chromatographic Methods

As a single enantiomer with a well-defined chiral center, (S)-2-(4-methylphenyl)propionic acid is an ideal candidate for developing and validating chiral HPLC or SFC methods. The high enantiomeric excess values demonstrated in enzymatic resolutions (up to 97.84% ee) [1] confirm its utility as a reference standard for optimizing separation conditions and assessing column performance for the resolution of profen-class enantiomers [1]. This directly supports quality control laboratories in the pharmaceutical industry tasked with quantifying chiral impurities in NSAID drug substances.

Pharmaceutical Impurity Profiling and Reference Standard Use

Given its identification as a known impurity of ibuprofen (Impurity D, PhEur), the (S)-enantiomer is essential for quantitative impurity profiling in pharmaceutical analysis . While the racemate is used as a general impurity standard, the enantiomerically pure (S)-form enables specific detection and quantitation of the chiral impurity by enantioselective techniques. This application is critical for meeting regulatory guidelines on chiral impurity control and ensuring the safety and quality of ibuprofen-based drug products .

Biocatalysis and Enzymatic Resolution Process Optimization

The compound serves as a key substrate in the development and optimization of biocatalytic processes for chiral resolution. The documented performance of enzymes like Novozym 435 (97.84% ee) [1] and Candida rugosa lipase (96.72% optical purity) [2] provides a quantitative benchmark for screening new enzymes, engineering improved biocatalysts, and scaling up enzymatic resolutions. Researchers in green chemistry and industrial biotechnology can utilize this compound to refine reaction conditions and evaluate the stereoselectivity of novel lipases or esterases [1][2].

Structure-Activity Relationship (SAR) Studies for NSAIDs

In medicinal chemistry, the (S)-enantiomer of 2-(4-methylphenyl)propionic acid is the biologically relevant form for studying COX enzyme inhibition. While direct IC50 data for the single enantiomer is limited, class-level inference from racemic data (COX-1 IC50 38.23 μM, COX-2 IC50 64.30 μM) and the well-documented stereoselectivity of 2-arylpropionic acids [3] indicate its utility as a reference for SAR studies. Researchers can use this compound to compare the effects of structural modifications on COX-1/COX-2 selectivity and to understand the impact of chirality on anti-inflammatory activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-(4-Methylphenyl)propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.